molecular formula C12H20N2O3 B13938024 Barbituric acid, 5-ethyl-1-methyl-5-(1-methylbutyl)- CAS No. 57562-99-9

Barbituric acid, 5-ethyl-1-methyl-5-(1-methylbutyl)-

Cat. No.: B13938024
CAS No.: 57562-99-9
M. Wt: 240.30 g/mol
InChI Key: OIIGBIYLGSWNKY-UHFFFAOYSA-N
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Description

5-Ethyl-1-methyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound belonging to the pyrimidinetrione family. This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a methylbutyl group attached to a pyrimidinetrione core. Pyrimidinetriones are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-methyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by alkylation with 1-methylbutyl bromide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-methyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and ethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Alkylated derivatives.

Scientific Research Applications

5-Ethyl-1-methyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Ethyl-1-methyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Lacks the methyl and methylbutyl groups.

    1-Methyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: Lacks the ethyl group.

    5-Ethyl-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Lacks the methylbutyl group.

Uniqueness

5-Ethyl-1-methyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs

Properties

CAS No.

57562-99-9

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

5-ethyl-1-methyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H20N2O3/c1-5-7-8(3)12(6-2)9(15)13-11(17)14(4)10(12)16/h8H,5-7H2,1-4H3,(H,13,15,17)

InChI Key

OIIGBIYLGSWNKY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1(C(=O)NC(=O)N(C1=O)C)CC

Origin of Product

United States

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